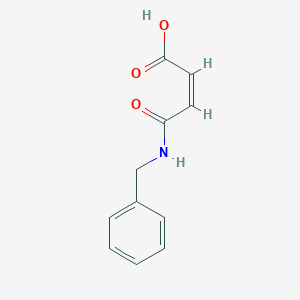

N-Benzylmaleamic acid

描述

Historical Development and Significance of Maleamic Acid Chemistry

The field of maleamic acid chemistry is built upon the fundamental reaction between maleic anhydride (B1165640) and a primary amine. wikipedia.org This reaction, which yields N-substituted maleamic acids, is notable for its efficiency and high yields under mild conditions. ontosight.ai Maleamic acids are characterized by the presence of both a carboxylic acid group and an amide group, which imparts dual reactivity. ontosight.ai

Historically, the significance of maleamic acids stems from their role as precursors to N-substituted maleimides, a class of compounds with established importance in polymer science and medicinal chemistry. ontosight.ai The ability to readily convert the amic acid structure into a stable five-membered imide ring through dehydration has made them valuable synthetic intermediates. tandfonline.com This foundational chemistry allows for the introduction of a wide variety of functionalities into the maleimide (B117702) structure by simply changing the initial amine used in the synthesis.

Position of N-Benzylmaleamic Acid as a Strategic Synthetic Precursor

This compound exemplifies the strategic utility of the maleamic acid family. It is primarily synthesized as a direct precursor to other valuable chemical compounds, rather than for its end-use properties. Its synthesis is straightforward, typically involving the reaction of equimolar amounts of maleic anhydride and benzylamine (B48309) in a solvent like dimethylformamide (DMF) at room temperature, which produces the compound in high yield. ijert.orgtsijournals.com

The principal application of this compound is in the synthesis of N-benzylmaleimide . tsijournals.comuobaghdad.edu.iq This transformation is accomplished through a cyclodehydration reaction. google.com The process commonly involves heating the this compound with a dehydrating agent, such as acetic anhydride and a catalyst like sodium acetate (B1210297). tandfonline.comuobaghdad.edu.iqrdd.edu.iq

Furthermore, this compound and its subsequent maleimide derivatives are used as intermediates in the synthesis of more complex molecules, including sulfonamide-based compounds. uobaghdad.edu.iqrdd.edu.iq The synthesis pathway involves converting N-benzylmaleimide into a sulfonyl chloride derivative using chlorosulfonic acid, which can then be reacted with various amines to produce a range of sulfonamides. uobaghdad.edu.iqrdd.edu.iq This strategic position as an accessible intermediate makes this compound a key component in multi-step synthetic routes. uobaghdad.edu.iqrdd.edu.iq

Interactive Table 2: Synthetic Applications of this compound

| Precursor | Reagents | Product | Application of Product | Reference |

|---|---|---|---|---|

| This compound | Acetic anhydride, Sodium acetate | N-Benzylmaleimide | Monomer for polymerization, Intermediate for further synthesis | tandfonline.comuobaghdad.edu.iq |

| N-Benzylmaleimide (from this compound) | Chlorosulfonic acid | 4-(N-maleimidyl) benzyl (B1604629) sulfonyl chloride | Intermediate for sulfonamides | uobaghdad.edu.iqrdd.edu.iq |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(benzylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWGQIYJCMMSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15329-69-8 | |

| Record name | 4-(Benzylamino)-4-oxoisocrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015329698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(benzylamino)-4-oxoisocrotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for N Benzylmaleamic Acid

Direct Amidation of Maleic Anhydride (B1165640) with Benzylamine (B48309)

The most prevalent and direct method for synthesizing N-Benzylmaleamic acid involves the nucleophilic acyl substitution reaction between maleic anhydride and benzylamine. tsijournals.comresearchgate.netrdd.edu.iq This reaction is characterized by the opening of the anhydride ring by the amine nucleophile to form the corresponding amic acid. The benzyl (B1604629) group provides steric bulk and hydrophobicity compared to other analogs like N-phenylmaleamic acid, which influences its solubility and reactivity.

The selection of an appropriate solvent system is critical for controlling the reaction rate and minimizing the formation of byproducts. Research indicates that polar aprotic solvents are effective for this synthesis. Studies have utilized dimethylformamide (DMF), where equimolar amounts of benzylamine and maleic anhydride are stirred for several hours at room temperature. tsijournals.comijert.org Other investigations have compared various solvents, noting that polar aprotic solvents such as diethyl ether can accelerate the formation of the amic acid by stabilizing reaction intermediates. Conversely, non-polar solvents like benzene (B151609) tend to slow the reaction, which can be advantageous in reducing the formation of unwanted side products.

Key reaction parameters that require careful control include temperature and stoichiometry. The synthesis of the amic acid is sensitive to heat; temperatures exceeding 40°C can promote an intramolecular cyclodehydration reaction, leading to the formation of the corresponding imide, N-benzylmaleimide. Therefore, maintaining the reaction temperature below 25°C is crucial for maximizing the yield of this compound. Regarding stoichiometry, employing a slight molar excess of maleic anhydride (e.g., a 1.2:1 ratio relative to benzylamine) helps to ensure the complete consumption of the amine, simplifying purification. Recent advancements have explored the use of Lewis acid catalysis to improve reaction efficiency. For instance, a combination of hexamethyldisilazane (B44280) (HMDS) and zinc chloride (ZnCl₂) in benzene has been shown to significantly reduce reaction times from hours to minutes by facilitating proton transfer and enhancing the nucleophilic attack of the benzylamine on the maleic anhydride.

| Solvent | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Dimethylformamide (DMF) | 3 | 90 | Not Specified | tsijournals.comijert.org |

| Diethyl ether | 1 | 95 | 98 | |

| Benzene | 4 | 92 | 97 | |

| Dichloromethane (B109758) | 3 | 89 | 95 |

High yields, often around 90-95%, are consistently reported for the direct amidation method under optimized conditions. tsijournals.comijert.org The primary strategy for isolating and purifying the crude this compound product is precipitation followed by recrystallization. In a typical procedure, the reaction mixture is poured into cold water, causing the white, solid product to precipitate out. tsijournals.comijert.org This crude product is then collected by filtration and further purified.

Recrystallization from solvents such as ethanol (B145695) or cyclohexane (B81311) is a common and effective method for achieving high purity. tsijournals.com For larger-scale preparations, an aqueous workup involving quenching the reaction in cold water to precipitate the product is employed. Subsequent liquid-liquid extraction with a solvent like dichloromethane or ethyl acetate (B1210297) can effectively isolate the amic acid from aqueous byproducts.

The purity and structural integrity of the synthesized this compound are confirmed through various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying purity, with recrystallized samples regularly achieving purities greater than 98%. The melting point of the purified compound is a key indicator of purity, reported to be in the range of 195–196°C. Spectroscopic methods are essential for structural confirmation. Infrared (IR) spectroscopy reveals characteristic peaks for the N–H stretch (~3300 cm⁻¹), the carboxylic acid carbonyl (C=O) stretch (~1710 cm⁻¹), and the amide carbonyl (C=O) stretch (~1660 cm⁻¹). Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy in a solvent like DMSO-d₆ provides definitive structural evidence, showing signals for the aromatic protons, the vinyl protons of the maleamic acid backbone, the benzylic methylene (B1212753) protons, and the acidic carboxylic proton.

| Technique | Purpose | Observed Results/Parameters | Reference |

|---|---|---|---|

| Recrystallization | Purification | From ethanol or cyclohexane | tsijournals.com |

| Aqueous Workup | Purification | Precipitation in cold water, followed by filtration or extraction | tsijournals.comijert.org |

| Melting Point | Purity Assessment | 195–196°C | |

| HPLC | Purity Assessment | >98% purity with UV detection at 254 nm | |

| IR Spectroscopy | Structural Confirmation | Characteristic C=O and N-H stretches | |

| ¹H NMR Spectroscopy | Structural Confirmation | Signals for aromatic, vinyl, benzylic, and carboxylic protons |

Exploration of Alternative Synthetic Routes to this compound Analogs

While the direct amidation of maleic anhydride is the standard route to this compound itself, the exploration of alternative synthetic pathways often focuses on creating its analogs or using it as a versatile intermediate. For instance, a similar direct amidation process is used to create the closely related N-phenylmaleamic acid by substituting benzylamine with aniline. rdd.edu.iqijert.org

Furthermore, this compound serves as a key precursor in multi-step syntheses to generate more complex derivatives. rdd.edu.iq It can be readily converted to N-benzylmaleimide through cyclodehydration, a reaction typically achieved using acetic anhydride and sodium acetate. rdd.edu.iq This imide derivative is a valuable building block in polymer chemistry and for the synthesis of bioactive molecules.

The carboxylic acid and amide functionalities of this compound also allow for its use in multicomponent reactions, such as the Ugi four-component condensation. acs.orgresearchgate.net In this approach, this compound can serve as the acidic component, reacting with an aldehyde, an amine, and an isocyanide in a one-pot process to generate complex trienes with carboxamide substituents. acs.org These products can then undergo further transformations, such as intramolecular Diels-Alder reactions, to build diverse and complex molecular scaffolds. acs.org This highlights the utility of this compound not just as a final product but as a strategic starting material for generating a library of structurally related, yet more complex, analogs.

Chemical Reactivity and Transformation Dynamics of N Benzylmaleamic Acid

Cyclodehydration Reactions of N-Benzylmaleamic Acid to N-Benzylmaleimide

The conversion of this compound to N-benzylmaleimide is a cornerstone reaction, enabling the formation of a five-membered imide ring. This intramolecular condensation is a dehydration process that can be achieved through various methods, each with its own mechanistic nuances and outcomes.

The cyclodehydration of N-substituted maleamic acids, including this compound, is a process governed by both kinetic and thermodynamic factors. lew.ro The reaction can proceed through two primary pathways, leading to the formation of either the thermodynamically more stable maleimide (B117702) or the kinetically favored isomaleimide. lew.roresearchgate.net

Computational studies, specifically using Density Functional Theory (DFT), have shown that the reaction proceeds in two stages. The initial step involves the formation of a mixed anhydride (B1165640) intermediate. lew.ro The subsequent cyclization of this intermediate can occur via acylation of the amide nitrogen, leading to the maleimide, or via the amide oxygen, resulting in the isomaleimide. lew.ro For N-phenyl substituted maleamic acids, the formation of isomaleimide is kinetically favored when acetic anhydride is used as the dehydrating agent. lew.ro However, the N-butyl substituent is an exception, where the maleimide is both thermodynamically and kinetically favored. lew.ro

The choice of solvent can also significantly influence the reaction kinetics. For instance, polar aprotic solvents like diethyl ether can accelerate the formation of the amic acid precursor due to their ability to stabilize intermediates. Conversely, non-polar solvents tend to slow down the reaction but may reduce the formation of byproducts. Temperature is another critical parameter; elevated temperatures (above 40°C) favor the cyclodehydration to N-benzylmaleimide.

One study determined the second-order rate constant for the dehydration of N-phenylmaleamic acid with acetic anhydride, catalyzed by sodium acetate (B1210297), to be 1.38 × 10⁻² (mL/mol·s). researchgate.net This highlights the catalytic role of acetate in the reaction.

A variety of dehydrating agents can be employed for the cyclodehydration of this compound, each influencing the reaction mechanism and product distribution.

Acetic Anhydride and Sodium Acetate: This is a classic and widely used combination for the synthesis of N-substituted maleimides. researchgate.netuobaghdad.edu.iqrsc.orgucl.ac.be The reaction involves heating the maleamic acid with acetic anhydride and anhydrous sodium acetate. researchgate.netrsc.org Sodium acetate acts as a catalyst in this process. researchgate.net The mechanism is believed to be ionic, particularly in the presence of acetate anion or triethylamine. lew.ro This method is effective for producing N-benzylmaleimide. ucl.ac.be

Phosphorous Pentoxide (P₂O₅): As a powerful dehydrating agent, phosphorous pentoxide can facilitate the cyclization of maleamic acids. vulcanchem.comgoogle.comvaia.comacs.orgwikipedia.org It is often used in conjunction with other reagents like concentrated sulfuric acid. vulcanchem.comijert.org P₂O₅ functions by removing water molecules, thereby driving the reaction towards the formation of the anhydride. vaia.comwikipedia.org

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is also utilized as a dehydrating agent, often in combination with phosphorous pentoxide, for the cyclodehydration of maleamic acids. vulcanchem.comijert.org

Trifluoroacetic Anhydride: Computational studies suggest that trifluoroacetic anhydride is a highly effective dehydrating agent. Replacing the hydrogen atoms of acetic anhydride with fluorine significantly lowers the activation barriers for the cyclization reaction. lew.ro

Other Reagents: Other dehydrating systems reported for the cyclization of maleamic acids include N,N'-dicyclohexylcarbodiimide (DCC), lew.ro ethyl chloroformate-triethylamine, and trifluoroacetic anhydride-triethylamine. researchgate.net Methanesulfonyl chloride has also been shown to be effective for the rapid and selective synthesis of isomaleimides from maleamic acids. researchgate.net

| Dehydrating Agent/System | Key Features and Mechanistic Impact | References |

|---|---|---|

| Acetic Anhydride / Sodium Acetate | Classic method; sodium acetate acts as a catalyst; proceeds via an ionic mechanism. | , researchgate.net, uobaghdad.edu.iq, researchgate.net, rsc.org, ucl.ac.be |

| Phosphorous Pentoxide (P₂O₅) | Powerful dehydrating agent; often used with H₂SO₄. | vulcanchem.com, google.com, vaia.com, acs.org, wikipedia.org, ijert.org |

| Sulfuric Acid (H₂SO₄) | Strong dehydrating agent; often used with P₂O₅. | vulcanchem.com, ijert.org |

| Trifluoroacetic Anhydride | Computationally predicted to be highly effective due to lower activation barriers. | lew.ro |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Used for cyclization under milder conditions. | lew.ro |

| Methanesulfonyl Chloride | Allows for rapid and selective formation of isomaleimides. | researchgate.net |

Computational studies, particularly using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory, have provided significant insights into the mechanistic pathways of maleamic acid cyclodehydration. lew.ro These studies have elucidated the structures of transition states and reaction intermediates, confirming a two-stage reaction process. lew.ro

The first stage leads to a mixed anhydride as a key reaction intermediate. lew.roresearchgate.net The subsequent cyclization of this intermediate proceeds through distinct transition states for the formation of the maleimide and isomaleimide products. The calculations reveal that the transition states have favorable cyclic structures. lew.ro The relative energies of these transition states determine the kinetic favorability of forming either the maleimide or the isomaleimide. lew.ro For instance, with a phenyl substituent, the transition state leading to the isomaleimide is lower in energy, making it the kinetically preferred product. lew.ro

During the cyclodehydration of N-substituted maleamic acids, the formation of N-substituted isomaleimides is a common occurrence, often as a kinetically favored byproduct. lew.roresearchgate.net The use of acetic anhydride alone has been reported to yield mixtures of both the maleimide and isomaleimide. lew.ro

Isomaleimides are generally more reactive than their corresponding maleimide isomers, which makes them valuable synthetic intermediates. researchgate.net N-substituted isomaleimides can be intentionally synthesized by using specific dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC), ethyl chloroformate-triethylamine, or trifluoroacetic anhydride-triethylamine. researchgate.net More recently, methanesulfonyl chloride has been shown to be a rapid and selective reagent for the preparation of isomaleimides from maleamic acids. researchgate.net

A crucial aspect of this chemistry is the isomerization of the isomaleimide to the more thermodynamically stable maleimide. This rearrangement can be catalyzed by bases such as sodium acetate or triethylammonium (B8662869) acetate. researchgate.net The kinetics of this acetate-catalyzed isomerization of N-arylisomaleimides to N-arylmaleimides have been investigated. researchgate.net This isomerization is a key step in ensuring a high yield of the desired maleimide product when starting from conditions that favor the formation of the isomaleimide. researchgate.net

Derivatization and Further Functionalization of the this compound Moiety

Beyond its cyclization to N-benzylmaleimide, this compound and its derivatives serve as starting materials for the synthesis of more complex molecular architectures.

The N-benzylmaleimide scaffold, readily accessible from this compound, is a platform for creating a variety of complex N-substituted maleimide structures.

Sulfonamido Maleimides: A multi-step synthesis has been developed to produce novel sulfonamido maleimides. researchgate.netuobaghdad.edu.iqrdd.edu.iq This process begins with the preparation of this compound from maleic anhydride and benzylamine (B48309). researchgate.netuobaghdad.edu.iqrdd.edu.iq The subsequent dehydration with acetic anhydride and anhydrous sodium acetate yields N-benzylmaleimide. researchgate.netuobaghdad.edu.iqrdd.edu.iq This intermediate is then treated with chlorosulfonic acid to afford 4-(N-maleimidyl)benzyl sulfonyl chloride. researchgate.netuobaghdad.edu.iqrdd.edu.iq This sulfonyl chloride can then be reacted with various heterocyclic amines, such as substituted 2-aminobenzothiazoles, 2-aminopyridine, 4-aminopyridine, and 4-aminophenazone, to generate a diverse range of N-substituted sulfonamido maleimides. researchgate.netuobaghdad.edu.iqrdd.edu.iq

Thiazole (B1198619) Derivatives: The N-benzylmaleimide ring can be incorporated into larger structures containing other heterocyclic systems like thiazoles. While direct derivatization of the N-benzylmaleimide was not explicitly detailed in the provided context, the general synthetic strategies for thiazole derivatives often involve the reaction of an α-haloketone with a thiourea (B124793) or thioamide derivative. medcraveonline.com It is conceivable that N-benzylmaleimide could be functionalized to include a reactive moiety that could participate in such a cyclization to form a thiazole ring. For example, a precursor containing both the maleimide and a suitable functional group for thiazole synthesis could be envisioned.

Advanced Theoretical and Computational Investigations of N Benzylmaleamic Acid Systems

Quantum Mechanical (QM) Studies on Maleamic Acid Cyclization Pathways

The intramolecular cyclization of N-substituted maleamic acids is a fundamental reaction that yields either the thermodynamically stable maleimide (B117702) or the kinetically favored isomaleimide. lew.ro Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), have been crucial in mapping the intricate pathways of this transformation.

Density Functional Theory (DFT) has emerged as a standard method for investigating the regioselectivity of the cyclization of N-substituted maleamic acids. lew.roresearchgate.net These computational studies model the reaction pathways, identify the transition states (TS), and calculate the activation energies associated with the formation of both maleimide and isomaleimide products. lew.ro

The cyclization process is generally understood to proceed through two main competitive routes. lew.ro One pathway leads to the N-substituted maleimide, while the other forms the N-substituted isomaleimide. DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are used to determine the geometries of the reactants, transition states, and products. lew.rolew.ro

Research on related N-substituted systems has shown that the reaction can be under either kinetic or thermodynamic control. For some derivatives, the transition state leading to the isomaleimide is lower in energy, indicating it is the kinetically favored product. lew.ro However, the final maleimide product is often found to be energetically more stable, making it the thermodynamic product. lew.ro In the case of certain substituted maleamic acids, such as N-(benzoxazolinon-6-yl)maleamic acid with a methyl group, the maleimide can be favored both kinetically and thermodynamically. lew.ro

The cyclodehydration of maleamic acids in the presence of reagents like acetic anhydride (B1165640) is shown by DFT studies to occur in two stages, beginning with the formation of a mixed anhydride intermediate. lew.ro The subsequent cyclization of this intermediate via attack by the amide oxygen or nitrogen atom leads to the isomaleimide or maleimide, respectively. lew.ro

| Transition State | Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| TS3 | Formation of Maleimide | 115.14 |

| TS4 | Formation of Isomaleimide | 129.84 |

This table illustrates that for this specific system, the formation of the maleimide is kinetically favored due to a lower activation energy barrier compared to the formation of the isomaleimide.

The nature of the substituent on the amide nitrogen plays a critical role in determining the reactivity and selectivity of the maleamic acid cyclization. lew.roresearchgate.net Computational models are essential for systematically studying these substituent effects, which can be both electronic and steric in nature.

Electronic effects significantly influence the rate of imidization. Studies on N-phenylmaleamic acid derivatives have shown that electron-donating groups on the phenyl ring increase the rate of maleimide formation, while electron-withdrawing groups decrease it. researchgate.net For instance, the rate of N-substituted maleimide formation follows the order: N-(p-methylphenyl)maleimide > N-phenylmaleimide ≈ 4,4′-bis(N-maleimido)-diphenylmethane > N-(p-chlorophenyl)maleimide. researchgate.net This trend is attributed to the electronic effect of the para-substituent on the nucleophilicity of the amide nitrogen. researchgate.net

DFT studies comparing N-phenyl (Ph) and N-butyl (Bu) substituents found that for the Ph-substituent, the isomaleimide is kinetically favored. lew.ro In contrast, for the Bu-substituent, the maleimide is favored both kinetically and thermodynamically, highlighting a significant substituent effect. lew.ro The use of different dehydrating agents, such as trifluoroacetic anhydride, can also dramatically lower activation barriers compared to acetic anhydride, an effect that has been rationalized through computational modeling. lew.ro

Steric effects also play a role. Bulky substituents, such as a naphthyl group, can hinder the cyclization reaction. The interplay between the substituent and the dienophile in related intramolecular reactions can force twisting of the reacting alkene, which destabilizes the transition state and affects the reaction rate. sandiego.edu For N-aryl maleamic acids, the dihedral angle between the plane of the aryl ring and the maleamic acid side chain is an important structural parameter influenced by substituents, which in turn affects reactivity. nih.gov

Exploration of Electronic Structure and Energetic Landscapes of N-Benzylmaleamic Acid

Understanding the electronic structure and the complete energetic landscape of the this compound system is fundamental to explaining its chemical behavior. Computational electronic structure theory provides insights into the distribution of electrons and the relative stabilities of various species along a reaction pathway. aalto.fiuni-regensburg.de

The electronic structure can be analyzed using methods that calculate frontier molecular orbitals (HOMO-LUMO), electron density, and electrostatic potential. researchgate.net For maleamic acid derivatives, the electronic environment is characterized by a conjugated system involving the amide and carboxylic acid groups. The benzyl (B1604629) group, attached to the nitrogen, influences this electronic structure through its inductive and resonance effects. DFT calculations can map the HOMO-LUMO gap, which is a key indicator of chemical reactivity and electrophilicity.

The energetic landscape describes the potential energy surface of the reaction, detailing the relative energies of the reactant (maleamic acid), transition states, intermediates (such as the mixed anhydride), and the final products (maleimide and isomaleimide). lew.ro DFT calculations have established that for many N-substituted maleamic acids, the maleimide is the thermodynamically more stable product, meaning it resides at a lower point on the energy landscape compared to the isomaleimide. lew.rolew.ro

| Product | Species | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Maleimide | 5b | 8.91 |

| Isomaleimide | P2 | 24.60 |

This table shows the thermodynamic favorability of the maleimide product (5b), which has a significantly lower relative energy compared to the isomaleimide product (P2) for this particular system.

These computational analyses of the electronic structure and energetic profiles provide a detailed molecular-level picture that complements experimental findings and allows for the rational design of new derivatives with tailored properties. lew.ro

Applications of N Benzylmaleamic Acid Derived Scaffolds in Advanced Materials Science

Polymerization Research Involving N-Benzylmaleimide Monomers

N-Benzylmaleimide (NBMI), a derivative of N-benzylmaleamic acid, is a monomer utilized in the synthesis of thermally stable polymers. ijert.orgtsijournals.com Its rigid maleimide (B117702) ring and aromatic benzyl (B1604629) group contribute to the desirable properties of the resulting polymers. ijert.org The synthesis of NBMI typically involves the reaction of maleic anhydride (B1165640) with benzylamine (B48309) to form this compound, which is then cyclized. ijert.orgtsijournals.com

Homopolymerization Kinetics and Mechanisms of N-Benzylmaleimide

The homopolymerization of N-benzylmaleimide is often conducted via free-radical polymerization. ijert.orgijert.org Studies have shown that initiators such as 2,2'-azobisisobutyronitrile (AIBN) are effective in initiating the polymerization process in solvents like tetrahydrofuran (B95107) (THF). ijert.orgijert.org The reaction is typically carried out under reflux conditions at temperatures around 65°C for extended periods, such as 48 hours, to achieve a reasonable yield. ijert.orgijert.org

The polymerization process results in the formation of poly(N-benzylmaleimide), a homopolymer that exhibits high thermal stability. ijert.orgtsijournals.com The mechanism involves the standard steps of radical polymerization: initiation, propagation, and termination. The imide ring of the monomer remains intact during this process, which is crucial for the thermal properties of the final polymer. ijert.org Kinetic studies on similar N-substituted maleimides have indicated that the polymerization rate and activation energies can be influenced by the nature of the N-substituent. researchgate.net For N-benzylmaleimide, the yield of the homopolymer can be influenced by the polymerization time, as shown in the table below.

Table 1: Effect of Polymerization Time on Homopolymer Yield of N-Benzylmaleimide Data sourced from multiple experimental reports.

| Polymerization Time (hours) | Yield (%) | Initiator | Solvent |

|---|---|---|---|

| 12 | Very Low | AIBN | THF |

| 24 | 35.26 | AIBN | THF |

| 36 | - | AIBN | THF |

| 48 | - | AIBN | THF |

Copolymerization Strategies with N-Benzylmaleimide and Co-monomers (e.g., Methyl Methacrylate)

N-benzylmaleimide readily undergoes copolymerization with various vinyl monomers, which can be a strategy to modify and improve the properties of commodity polymers. ijert.orgtsijournals.com A common co-monomer is methyl methacrylate (B99206) (MMA). ijert.orgtsijournals.com The copolymerization is also typically initiated by free-radical initiators like AIBN in a solvent such as THF. ijert.orgtsijournals.com

The resulting copolymers, such as poly(N-benzylmaleimide-co-methyl methacrylate), often exhibit improved processability and flexibility compared to the N-benzylmaleimide homopolymer, while still retaining good thermal stability. tsijournals.com The incorporation of both monomer units into the polymer backbone is confirmed through characterization techniques like FT-IR and 1H-NMR spectroscopy. tsijournals.comijert.org For instance, FT-IR spectra of the copolymer show characteristic bands for both the imide ring of NBMI and the ester group of MMA. ijert.org The molecular weight of the copolymer is generally higher than that of the homopolymer produced under similar conditions. ijert.org

Table 2: Comparison of Homopolymer and Copolymer Physical Properties Data derived from Gel Permeation Chromatography (GPC) and Viscometry.

| Polymer Code | Description | Intrinsic Viscosity [η] (dL/g) | Weight Average Molecular Weight (Mw) |

|---|---|---|---|

| HBMI | Homopolymer of N-Benzylmaleimide | 0.031 | 5675 |

| CBMI | Copolymer of N-Benzylmaleimide and MMA | 0.062 | 25581 |

Structure-Property Relationships in N-Benzylmaleimide-Based Polymers

The properties of polymers derived from N-benzylmaleimide are directly linked to their molecular structure. The presence of the maleimide unit in the polymer backbone is a primary reason for their excellent thermal stability. ijert.orgtsijournals.com The decomposition temperature of copolymers has been observed to increase with a higher content of the N-benzylmaleimide monomer. tsijournals.com

Furthermore, the introduction of N-benzylmaleimide into other polymer structures, such as polyphosphazenes, has been used to create graft copolymers with unique properties. For example, sulfonated poly(phosphazene)-graft-poly(styrene-co-N-benzylmaleimide) copolymers have been developed as potential proton exchange membranes for fuel cells. These materials exhibit clear phase-separated structures, which are crucial for creating effective ionic pathways, demonstrating how the copolymer structure directly influences its function in advanced applications.

Integration of Maleamic Acid Backbone in Functional Materials

The maleamic acid structure, the precursor to maleimide, is a versatile functional group in materials science, particularly valued for its application in energy storage and stimuli-responsive systems. nih.govresearchgate.netmdpi.com

Evaluation as Organic Electrode Materials in Energy Storage Systems

Recent research has identified maleamic acid (MA) as a promising organic anode material for lithium-ion batteries. nih.govresearchgate.netmdpi.com Low-molecular-weight organic compounds containing carbonyl groups are advantageous for energy storage due to their low cost, ease of synthesis, and high theoretical energy density. nih.govresearchgate.net

Table 3: Electrochemical Performance of Maleamic Acid (MA) Anode in a Lithium-Ion Battery Data obtained from coin-cell testing against a Li metal reference electrode.

| Electrode Material | Cycle Number | Discharge Capacity (mAh g⁻¹) | Rate (C-rate) | Coulombic Efficiency (%) |

|---|---|---|---|---|

| MA Electrode | 1st | 171.9 | 0.1 | 24.9 |

| MA Electrode | 2nd | 401.0 | 0.1 | 63.0 |

| MA Electrode | After 50 cycles (reverted) | 685.4 | 0.1 | - |

| Carbon Black (SP) | 1st | 212.2 | 0.1 | 61.4 |

Design and Synthesis of pH-Responsive Linkers and Smart Delivery Systems Utilizing Maleamic Acid Derivatives

Maleamic acid derivatives are widely used as pH-sensitive linkers in the design of "smart" delivery systems for applications like targeted drug delivery. sci-hub.seresearchgate.netrsc.org Unlike most amide bonds, which are stable, the amide bond in certain substituted maleamic acid derivatives can be cleaved under mildly acidic conditions, such as those found in tumor microenvironments (pH ≈ 6.5–7.0) or endosomes (pH ≈ 5.0-6.0). sci-hub.sethno.orgscispace.com

This pH-responsive hydrolysis is central to their function. The rate of cleavage can be precisely controlled by altering the number, position, and structure of substituents on the cis-double bond of the maleamic acid. researchgate.netrsc.org For example, 2,3-dimethylmaleic acid amides are particularly sensitive and can undergo cleavage and a negative-to-positive charge reversal at a pH of around 6.8. sci-hub.se This charge-reversal property is a powerful tool for designing nanoparticles that can overcome biological barriers for more effective drug delivery. sci-hub.se

The general mechanism involves an intramolecular cyclization of the maleamic acid derivative at a pH lower than the pKa of its free carboxylic acid group, leading to the release of the conjugated amine (e.g., a drug molecule). nih.gov This chemistry allows for the creation of linkers that are stable at physiological pH (7.4) but rapidly degrade to release their cargo in the acidic environment of a target tissue, enhancing therapeutic efficacy and reducing side effects. thno.orguu.nl

Exploration of Biological Interactions and Mechanistic Aspects of N Benzylmaleamic Acid and Its Analogs

Molecular Level Studies of Enzyme Inhibition Mechanisms

The inhibitory potential of N-Benzylmaleamic acid and its analogs, particularly their cyclized maleimide (B117702) forms, is often attributed to their ability to act as irreversible inhibitors. tandfonline.comresearchgate.net This inhibition typically occurs through the covalent modification of nucleophilic amino acid residues within the enzyme's active site. researchgate.netmdpi.com

Research has shown that N-substituted maleimides, which can be formed from N-substituted maleamic acids, are effective inhibitors of enzymes that possess reactive cysteine residues crucial for their catalytic function. tandfonline.comresearchgate.net The electrophilic double bond of the maleimide ring is susceptible to a Michael-type addition by the thiol group of a cysteine residue, forming a stable covalent bond. mdpi.com This covalent modification can lead to a conformational change in the protein, subsequently inhibiting its activity. researchgate.net

While direct kinetic studies on this compound are not extensively detailed in the reviewed literature, the inhibitory mechanisms of analogous N-aryl and N-alkyl maleimides provide significant insight. For instance, various N-substituted maleimides have been identified as potent inhibitors of enzymes such as monoglyceride lipase (B570770) (MGL) and prostaglandin (B15479496) endoperoxide synthases. researchgate.nettandfonline.com In the case of MGL, N-substituted maleimides with bulky hydrophobic N-substituents were found to be more potent irreversible inhibitors. tandfonline.com Similarly, N-(carboxyalkyl)maleimides were shown to be rapid and time-dependent inhibitors of prostaglandin endoperoxide synthase (PGHS), with the carboxylate group being critical for rapid inhibition. researchgate.net

Studies on (Z)-4-oxo-4-(arylamino)but-2-enoic acids, which are N-aryl analogs of this compound, have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) I and II isoenzymes, with inhibition constants (Kᵢ) in the low nanomolar range. wikipedia.org

Table 1: Inhibition of Human Carbonic Anhydrase by N-Aryl Maleamic Acid Analogs wikipedia.org

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |

| 4g (derived from 3-nitroaniline) | hCA I | 22.15 ± 7.76 |

| Generic N-Aryl Maleamic Acids | hCA I | 1.85 ± 0.58 to 5.04 ± 1.46 |

| Generic N-Aryl Maleamic Acids | hCA II | 2.01 ± 0.52 to 2.94 ± 1.31 |

This table showcases the potent enzyme inhibitory activity of N-aryl maleamic acids, which are structural analogs of this compound.

The general mechanism for this type of inhibition involves the initial non-covalent binding of the inhibitor to the enzyme, driven by interactions such as those involving the benzyl (B1604629) or aryl group, followed by the irreversible covalent reaction with a key nucleophilic residue. researchgate.netnih.gov

Investigation of Interactions with Biological Macromolecules (e.g., Protein Targets, Cysteine Residues)

The primary mechanism through which this compound and its analogs interact with biological macromolecules like proteins is through covalent modification. The key players in this interaction are the maleamic acid's cyclized form, N-benzylmaleimide, and nucleophilic residues on the protein surface, most notably the thiol group of cysteine. tandfonline.commdpi.com

The maleimide moiety is a well-known electrophile that selectively reacts with sulfhydryl groups of cysteine residues via a Michael addition reaction. tandfonline.comresearchgate.net This reaction is highly efficient and proceeds under physiological conditions. nih.gov The covalent bond formation results in a stable thioether linkage, effectively tethering the molecule to the protein. This modification can alter the protein's structure and function. researchgate.net For example, covalent modification of a single cysteine residue in the regulatory domain of the cystic fibrosis transmembrane conductance regulator (CFTR) by N-ethylmaleimide (NEM), a related compound, was shown to irreversibly stimulate its channel activity. researchgate.net

While maleamic acids themselves are less reactive towards thiols than their corresponding maleimides, the equilibrium between the open-chain maleamic acid and the cyclized maleimide form is crucial in biological environments. tandfonline.com This equilibrium allows this compound to serve as a precursor to the more reactive N-benzylmaleimide, which can then engage in covalent modification of proteins. nih.gov

Furthermore, the adduct formed between a maleimide and a cysteine thiol (a succinimide (B58015) thioether) can undergo hydrolysis, leading to the ring-opening of the succinimide and the formation of regio-isomeric thio-succinamic acids. nih.gov This subsequent reaction can be advantageous in certain applications as it can prevent undesired thiol exchange reactions with other cysteine residues. nih.gov

The interaction is not limited to cysteine. Maleic anhydride (B1165640), the precursor to maleamic acids, has been shown to react specifically with amino groups of lysine (B10760008) residues in proteins. nih.gov However, the reaction of maleimides with thiols is generally much more rapid and selective at neutral pH compared to their reaction with amines. researchgate.net The nucleophilic sidechains of other amino acids like histidine and lysine are also potential targets for α,β-unsaturated carbonyl compounds, but the soft sulfhydryl group of cysteine is the preferential target for soft electrophiles like maleimides. researchgate.net

Table 2: Potential Nucleophilic Targets for Maleimide Analogs on Proteins

| Amino Acid Residue | Nucleophilic Group | Type of Interaction | Relative Reactivity (at neutral pH) |

| Cysteine | Thiol (-SH) | Covalent (Michael Addition) | High |

| Lysine | ε-Amino (-NH₂) | Covalent (Acylation) | Low |

| Histidine | Imidazole | Covalent | Low |

This table summarizes the potential amino acid residues that can be covalently modified by maleimide derivatives, highlighting the high reactivity and selectivity for cysteine.

Research on Hydrolysis Pathways of Maleamic Acids in Aqueous Media Relevant to Biological Environments

The hydrolysis of the amide bond in maleamic acids is a critical aspect of their chemistry in biological systems, influencing their stability and mechanism of action. This hydrolysis does not typically proceed through a simple direct attack of water on the amide bond. Instead, it is characterized by a highly efficient intramolecular catalysis involving the adjacent carboxylic acid group. rsc.orgcdnsciencepub.com

The mechanism involves the following key steps:

Proton Transfer : An initial proton transfer can occur from the neighboring carboxylic acid to the amide carbonyl oxygen. rsc.org

Intramolecular Nucleophilic Attack : The resulting carboxylate anion acts as an internal nucleophile, attacking the now-protonated amide carbonyl carbon. This leads to the formation of a cyclic tetrahedral intermediate. rsc.orgexo-ricerca.it

Intermediate Breakdown : This tetrahedral intermediate then collapses, expelling the amine (in this case, benzylamine) and forming maleic anhydride. rsc.orgrsc.org

Anhydride Hydrolysis : The formed maleic anhydride is subsequently hydrolyzed by water to yield maleic acid.

This intramolecular pathway is significantly faster than the corresponding intermolecular reaction. The efficiency of this catalysis is measured by the "effective concentration" (EC) of the catalytic carboxyl group, which for some substituted maleamic acids can be extraordinarily high, exceeding 10¹⁰ M, indicating a massive rate acceleration. cdnsciencepub.com

The rate of this hydrolysis is highly dependent on the pH of the medium. researchgate.netrsc.org The reaction exhibits a characteristic bell-shaped or complex pH-rate profile. exo-ricerca.it At very low pH, the carboxylic acid group is protonated and less nucleophilic, while at high pH, the amide is less susceptible to protonation. The maximum rate is often observed in the acidic pH range (e.g., below pH 3 for some analogs), where a sufficient concentration of the reactive protonated species exists. cdnsciencepub.comrsc.org The rate is also sensitive to general acid catalysis from the buffer components, which can facilitate the proton transfer steps in the mechanism.

The substitution pattern on the carbon-carbon double bond also has a dramatic effect on the hydrolysis rate. Studies on N-alkylmaleamic acids have shown that the introduction of alkyl groups on the double bond increases the rate of hydrolysis, an effect that is magnified with bulkier substituents and with the introduction of a second alkyl group. cdnsciencepub.com This is attributed to steric effects that favor the conformation required for the intramolecular attack.

Table 3: Factors Influencing the Rate of Maleamic Acid Hydrolysis

| Factor | Effect on Hydrolysis Rate | Mechanistic Rationale | Reference |

| pH | Exhibits a complex pH-rate profile, often maximal in acidic conditions. | Affects the protonation state of the carboxylic acid and amide groups, influencing the intramolecular nucleophilic attack and intermediate breakdown. | cdnsciencepub.comexo-ricerca.it |

| Substituents on C=C | Alkyl substituents significantly increase the rate. | Steric hindrance forces the molecule into a conformation that favors the cyclization reaction, increasing the effective concentration of the carboxyl group. | cdnsciencepub.com |

| Amine Leaving Group | The basicity of the amine influences the rate-determining step. | Can shift the rate-limiting step between the formation and the breakdown of the tetrahedral intermediate. | rsc.org |

| General Acids | Can catalyze the reaction. | Facilitate the necessary proton transfers required for the breakdown of the tetrahedral intermediate. |

This table outlines the key factors that govern the hydrolysis of maleamic acids in aqueous environments, a process dominated by intramolecular catalysis.

Analytical and Spectroscopic Characterization Methodologies in N Benzylmaleamic Acid Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-Benzylmaleamic acid. Specifically, ¹H-NMR provides detailed information about the chemical environment of the protons within the molecule.

In a typical ¹H-NMR spectrum of this compound recorded in a deuterated solvent such as dimethyl sulfoxide (B87167) (DMSO-d₆), distinct signals corresponding to the aromatic, vinylic, benzylic, and carboxylic acid protons are observed. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.30–7.40 ppm. The two olefinic protons of the maleamic acid backbone are often observed as a singlet at approximately δ 6.40 ppm. The methylene (B1212753) protons (N-CH₂) of the benzyl group present as a doublet at around δ 4.40 ppm. A characteristic signal for the carboxylic acid proton (COOH) is found further downfield, around δ 12.10 ppm, which can be broad. The integration of these signals corresponds to the number of protons in each chemical environment, further confirming the compound's structure.

Interactive Table 1: Representative ¹H-NMR Chemical Shift Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| Carboxylic Acid (COOH) | ~12.10 | Singlet | 1H |

| Aromatic (Ar-H) | ~7.30-7.40 | Multiplet | 5H |

| Olefinic (CH=CH) | ~6.40 | Singlet | 2H |

| Benzylic (N-CH₂) | ~4.40 | Doublet | 2H |

| Data obtained in DMSO-d₆. |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in this compound. The FT-IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The analysis of this compound using the KBr pellet technique reveals several key absorption peaks. A significant band is observed around 3300 cm⁻¹, which is attributed to the N-H stretching vibration of the amide group. The spectrum also displays two distinct carbonyl (C=O) stretching vibrations: one at approximately 1710 cm⁻¹ corresponding to the carboxylic acid, and another at about 1660 cm⁻¹ for the amide carbonyl group. The presence of both of these C=O stretches is a key indicator of the amic acid structure. Other characteristic peaks for C-H, C=C, and C-N bonds are also present in the spectrum, providing cumulative evidence for the compound's structure.

Interactive Table 2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1660 | C=O Stretch | Amide (Amide I) |

| ~1600-1585 | C-C Stretch (in-ring) | Aromatic |

| ~1550-1475 | N-H Bend | Amide (Amide II) |

| ~1440-1395 | O-H Bend | Carboxylic Acid |

| ~1320-1210 | C-O Stretch | Carboxylic Acid |

| Data obtained from KBr pellet samples. libretexts.org |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is utilized in the study of this compound primarily for monitoring its stability and for detection in conjunction with chromatographic techniques. The absorption of UV or visible light by the molecule is due to the electronic transitions within its chromophores, which include the aromatic ring and the conjugated system of the maleamic acid moiety.

While detailed analyses of its absorption maxima (λmax) are not extensively reported in isolation, UV-Vis spectroscopy is crucial for stability studies, where changes in the absorption spectrum over time can indicate hydrolysis or isomerization. For instance, monitoring absorbance shifts in the range of 250–300 nm is a method to track its degradation. In quantitative analysis, UV detectors set at specific wavelengths are used with HPLC systems. Common detection wavelengths for this compound and related compounds are 220–240 nm or 254 nm, which correspond to the strong absorbance of the aromatic and conjugated systems.

Interactive Table 3: UV-Vis Detection Wavelengths Used in the Analysis of this compound

| Application | Wavelength Range (nm) | Rationale |

| HPLC Detection | 220-240 | General absorbance of aromatic and conjugated systems |

| HPLC Purity Assessment | 254 | Common wavelength for detecting aromatic compounds |

| Stability Studies | 250-300 | Monitoring for degradation-induced absorbance shifts |

| Data compiled from various analytical protocols. |

Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC, GPC)

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most prominently reported technique for these purposes.

Reverse-phase HPLC (RP-HPLC) is typically employed, utilizing a C18 stationary phase. The mobile phase often consists of a gradient mixture of an aqueous component with an organic solvent, such as acetonitrile (B52724) or methanol. lcms.cz To ensure good peak shape and resolution for the acidic analyte, modifiers like trifluoroacetic acid (TFA) or phosphoric acid are commonly added to the mobile phase. lcms.cz Purity assessments using HPLC with UV detection have confirmed purities greater than 98% for recrystallized samples of this compound.

Gel Permeation Chromatography (GPC) has been mentioned in the context of characterizing polymers derived from N-benzylmaleimide, a cyclized derivative of this compound. tsijournals.comijert.org While not directly used for the analysis of the small molecule itself, GPC is a vital tool for determining the molecular weight distribution of polymers synthesized using this compound as a precursor. tsijournals.comijert.org

Interactive Table 4: Exemplary HPLC Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

| Column Type | C18 | Polaris C18-A |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA (gradient) | Methanol/Water with 0.1% Phosphoric Acid (isocratic) |

| Detection | UV at 254 nm | UV at 210 nm |

| Application | Purity determination and quantification | Analysis of organic acids |

| Data compiled from various analytical methods. lcms.cz |

常见问题

Q. What are the validated synthetic routes for N-Benzylmaleamic acid, and how can purity be optimized during synthesis?

this compound (CAS 15329-69-8, C₁₁H₁₁NO₃) is typically synthesized via maleic anhydride reacting with benzylamine under controlled conditions. Key steps include temperature modulation (e.g., 0–5°C to prevent side reactions) and solvent selection (e.g., anhydrous dichloromethane). Post-synthesis, recrystallization using ethanol/water mixtures improves purity (>98%) . Characterization via ¹H/¹³C NMR and HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) ensures structural fidelity and quantifies impurities .

Q. How can researchers validate the identity and stability of this compound in solution?

Stability studies should include:

- pH-dependent degradation assays (e.g., pH 2–12 buffers, 25–60°C) with periodic HPLC analysis to track decomposition products .

- UV-Vis spectroscopy (λ ~250–300 nm) to monitor absorbance shifts indicative of hydrolysis or isomerization .

- Thermogravimetric analysis (TGA) to assess thermal stability and melting points (literature range: ~160–165°C) .

Q. What standardized protocols exist for quantifying this compound in complex matrices?

Use reverse-phase HPLC with a C18 column and UV detection (220–240 nm). Calibrate with certified reference materials (CRMs) from NIST-traceable sources. For environmental or biological samples, employ solid-phase extraction (SPE) with C18 cartridges and elution using methanol/water (70:30 v/v) .

Advanced Research Questions

Q. How can contradictory data on the acid dissociation constants (pKa) of this compound be resolved?

Discrepancies in pKa values (e.g., carboxyl vs. amide protons) arise from solvent polarity and temperature variations. To resolve:

- Perform potentiometric titrations in ionic-strength-adjusted solutions (e.g., 0.1 M KCl) at 25°C .

- Compare results with computational models (DFT or COSMO-RS) to validate experimental data .

- Cross-reference with IR spectroscopy to identify protonation-dependent carbonyl stretching frequencies (~1700 cm⁻¹ for carboxylic acid vs. ~1650 cm⁻¹ for amide) .

Q. What experimental designs are optimal for studying the eutectic behavior of this compound in binary systems?

- Phase diagrams : Prepare mixtures with benzoic acid or cinnamic acid (5–95% w/w) and analyze melting points via differential scanning calorimetry (DSC). Compare experimental data with thermodynamic models (e.g., Schröder-van Laar equation) .

- Lamellar structure analysis : Use X-ray diffraction (XRD) to correlate eutectic compositions with crystallographic packing .

Q. How can researchers address inconsistencies in reported biological activity of this compound derivatives?

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., N-substituted maleamic acids) and test against standardized assays (e.g., enzyme inhibition, cytotoxicity).

- Meta-analysis : Apply statistical tools (e.g., hierarchical clustering) to published datasets, controlling for variables like assay conditions (pH, temperature) and cell lines .

Methodological Guidance

Q. What quality control (QC) measures are critical for batch-to-batch reproducibility?

- Include reference materials (e.g., NBM-1) in each batch for method validation .

- Use control charts to monitor HPLC retention times and peak areas, with ±2σ acceptance criteria .

- Perform interlaboratory comparisons for method robustness testing .

Q. How should researchers design studies to investigate the reactivity of this compound in polymer or prodrug applications?

- Kinetic studies : Monitor ring-opening reactions (e.g., with thiols or amines) via ¹H NMR in D₂O/CD₃OD.

- Computational modeling : Use Gaussian or ORCA to predict reaction pathways and transition states .

Data Interpretation and Reporting

Q. What frameworks are recommended for analyzing clustered data in multi-parametric studies?

- Apply mixed-effects models to account for nested variables (e.g., synthesis batches, analytical replicates) .

- Use R or Python packages (lme4, statsmodels) for variance component analysis .

Q. How can researchers ensure compliance with reporting standards for chemical data?

- Follow IUPAC guidelines for nomenclature and SI units .

- Disclose all experimental parameters (e.g., HPLC gradients, NMR frequencies) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。